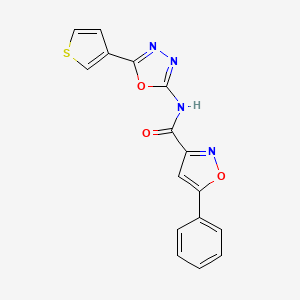

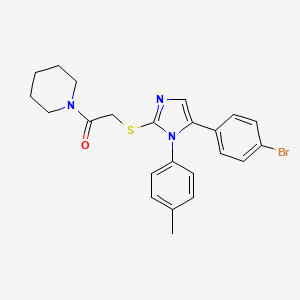

![molecular formula C16H18ClNO2 B3014268 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1039982-40-5](/img/structure/B3014268.png)

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol" is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound. The resulting C=N double bond is known as an imine or azomethine linkage. These compounds are known for their diverse applications in various fields such as organic synthesis, catalysis, and materials science. Although the exact compound is not directly studied in the provided papers, similar compounds with related structures have been synthesized and characterized, providing insights into their potential properties and applications.

Synthesis Analysis

The synthesis of Schiff bases similar to the compound typically involves the reaction of an amine with an aldehyde or ketone. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was achieved by reacting 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine . Similarly, other related compounds were synthesized by reacting aminophenols with substituted aldehydes . These reactions are generally facilitated by the presence of acidic or basic catalysts and can be conducted under mild conditions.

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various spectroscopic techniques such as FT-IR, NMR (both (1)H and (13)C), and UV-Vis spectroscopy, as well as X-ray crystallography . The crystal structures often reveal that these compounds crystallize in different space groups and exhibit molecular conformations influenced by intramolecular hydrogen bonding and other non-covalent interactions. For example, the crystal structure of one compound showed that it exists in the enol form in the solid state, which is stabilized by an intramolecular O-H...N hydrogen bond .

Chemical Reactions Analysis

The reactivity of Schiff bases is often associated with the imine functionality, which can participate in various chemical reactions. The provided papers do not detail specific reactions involving the compounds synthesized, but it is known that Schiff bases can undergo nucleophilic addition, hydrolysis back to the amine and carbonyl compounds, and can act as ligands in coordination chemistry. Additionally, the presence of other functional groups in the molecule, such as the ethoxy group, can influence its reactivity and interaction with other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases are influenced by their molecular structure and the nature of the substituents attached to the phenol and imine moieties. The spectroscopic studies provide insights into the electronic structure and the nature of the intramolecular interactions . For example, the UV-Vis spectra of these compounds in different solvents can give information about their solvatochromic behavior and the stability of the enol form in solution . Theoretical calculations, such as DFT, can complement experimental data and provide a deeper understanding of the electronic properties and potential applications, such as in anticorrosion or nonlinear optical materials .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Synthesis and Characterization : This compound has been synthesized and characterized using techniques like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. Such methods are crucial for understanding its chemical structure and properties (Demircioğlu, 2021).

Molecular Docking Studies

- Molecular Docking : Studies involving molecular docking have been conducted to comprehend the nature of binding of this compound with DNA structures, providing insights into its potential interactions at the molecular level (Demircioğlu, 2021).

Tautomerism Studies

- Tautomerism Analysis : Research focusing on tautomerism in solvent media and in solid state has been performed, using both experimental and computational methods. This helps in understanding the compound's stability and reactivity under different conditions (Albayrak et al., 2011).

Spectroscopic Characterization

- Spectroscopic Studies : Detailed spectroscopic characterization, including FT-IR and UV-Vis techniques, has been done to determine the electronic structure and properties of this compound. This is essential for its potential application in various fields (Demircioğlu et al., 2019).

Antimicrobial Activity

- Antimicrobial Activity : Some related compounds have been tested for antimicrobial activity, which can provide a basis for understanding the biological activities of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol (Pawar et al., 2016).

Nonlinear Optical Properties

- Nonlinear Optical (NLO) Properties : The compound has been analyzed for its NLO properties, which are significant for applications in photonics and telecommunications (Demircioğlu et al., 2019).

Antioxidant Activities

- Antioxidant Activities : Studies have been conducted on related compounds to understand their antioxidant activities, which are crucial for potential applications in healthcare and medicine (Oloyede-Akinsulere et al., 2018).

Anticancer Potential

- Anticancer Research : Some derivatives have been studied for their potential anticancer properties through molecular docking, QSAR properties, and DNA/BSA binding studies, highlighting the potential medicinal applications of such compounds (Mudavath et al., 2019).

Crystal Structure Analysis

- Crystallography Studies : The crystal structure of similar compounds has been analyzed, providing insights into the molecular geometry and intermolecular interactions crucial for understanding the physical and chemical properties (Sharmila et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-chloro-2-methylanilino)methyl]-6-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-9,18-19H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLAWOPXBOABOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

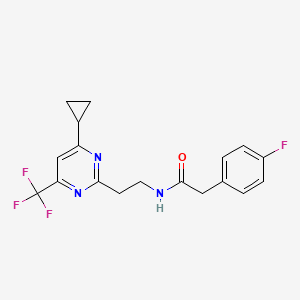

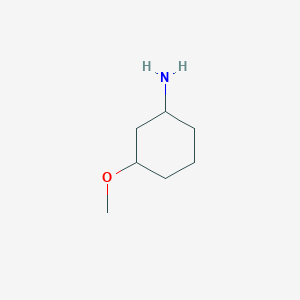

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

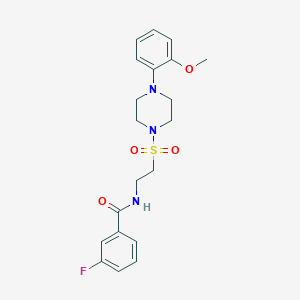

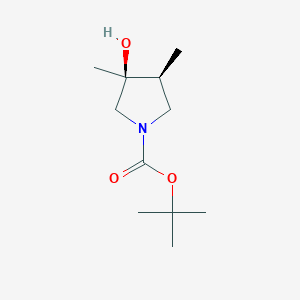

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

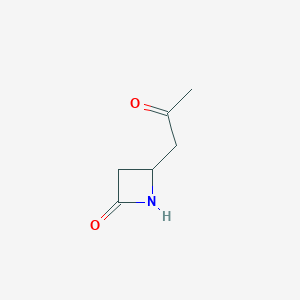

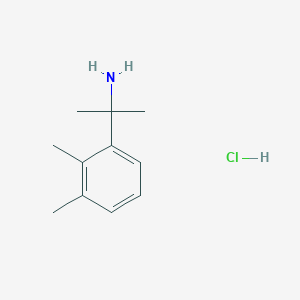

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)